Di-(isobutyl)dithiocarbamic acid
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Overview
Description
Di-(isobutyl)dithiocarbamic acid is an organosulfur compound with the molecular formula C₉H₁₉NS₂ and a molecular weight of 205.384 g/mol . It is a member of the dithiocarbamate family, which is known for its ability to form stable complexes with transition metals. This compound is characterized by its unique structure, which includes a dithiocarbamate group bonded to two isobutyl groups.
Preparation Methods
Di-(isobutyl)dithiocarbamic acid can be synthesized through the reaction of primary or secondary amines with carbon disulfide under alkaline conditions . The general synthetic route involves the following steps:
Reaction of Isobutylamine with Carbon Disulfide: Isobutylamine reacts with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate salt.
Acidification: The dithiocarbamate salt is then acidified to yield this compound.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Di-(isobutyl)dithiocarbamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiocarbamate group into thiol or amine derivatives.
Substitution: The dithiocarbamate group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Di-(isobutyl)dithiocarbamic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of di-(isobutyl)dithiocarbamic acid involves its ability to chelate metal ions, forming stable complexes that can inhibit the activity of metal-dependent enzymes . This chelation disrupts the normal function of these enzymes, leading to various biological effects. The compound can also interact with thiol groups in proteins, further affecting their activity .
Comparison with Similar Compounds
Di-(isobutyl)dithiocarbamic acid is similar to other dithiocarbamates, such as:
- Diethyldithiocarbamic acid
- Dimethyldithiocarbamic acid
- Pyrrolidinedithiocarbamic acid
Compared to these compounds, this compound has unique properties due to the presence of isobutyl groups, which can influence its lipophilicity and reactivity . This makes it particularly useful in applications where these properties are advantageous.
Properties
IUPAC Name |
bis(2-methylpropyl)carbamodithioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS2/c1-7(2)5-10(9(11)12)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQPQMSTIARRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223146 |
Source
|
Record name | Di-(isobutyl)dithiocarbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7283-77-4 |
Source
|
Record name | Di-(isobutyl)dithiocarbamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-(isobutyl)dithiocarbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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